4-(4-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.: 939986-29-5
Cat. No.: VC3255308
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 939986-29-5 |
---|---|
Molecular Formula | C16H25N3O2 |
Molecular Weight | 291.39 g/mol |
IUPAC Name | tert-butyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C16H25N3O2/c1-12-5-8-17-14(11-12)18-13-6-9-19(10-7-13)15(20)21-16(2,3)4/h5,8,11,13H,6-7,9-10H2,1-4H3,(H,17,18) |
Standard InChI Key | KOUBXGGVBSDXQA-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC=C1)NC2CCN(CC2)C(=O)OC(C)(C)C |
Canonical SMILES | CC1=CC(=NC=C1)NC2CCN(CC2)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
4-(4-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester belongs to a class of nitrogen-containing heterocyclic compounds with multiple functional groups. The compound features a 4-methylpyridin-2-yl group connected via an amino linkage to a piperidine ring. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which is a common protecting group in organic synthesis that can be selectively removed under acidic conditions to reveal the secondary amine for further functionalization .
The compound's structural elements are strategically important in medicinal chemistry and chemical research. The pyridine ring provides a basic nitrogen atom that can participate in hydrogen bonding or coordinate with metals, while the piperidine ring offers a flexible saturated heterocycle commonly found in bioactive compounds. The Boc protecting group allows for controlled reactivity of the piperidine nitrogen, making this compound valuable as a building block in multi-step syntheses .
Identification Parameters
The compound is officially registered with specific identification parameters that facilitate its tracking in chemical databases and literature, as outlined in Table 1.
Parameter | Value |
---|---|
Name | 4-(4-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester |
CAS Number | 939986-29-5 |
Molecular Formula | C₁₆H₂₅N₃O₂ |
Molecular Weight | 291.39 g/mol |
Purity (Commercial Grade) | Min. 95% |
Table 1: Identification parameters of 4-(4-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Parameter | Condition |
---|---|
Starting Materials | 2-aminopyridine, piperazine-1-tert-butyl formate |
Catalyst | Acridine salt photocatalyst (0.05-0.1 mol ratio to 2-aminopyridine) |
Oxidant | Various (2,2,6,6-tetramethylpiperidine-N-oxide, potassium permanganate, diphenyl disulfide) |
Solvent | Anhydrous dichloroethane |
Reaction Conditions | Blue LED irradiation (380-750 nm), 10 hours, oxygen atmosphere |
Yield | 94-95% |
Table 2: Reaction conditions for photocatalytic synthesis of a related compound
While this specific method pertains to a different but related compound, similar photocatalytic approaches might be adaptable for the synthesis of 4-(4-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester, potentially offering more efficient synthetic routes than traditional methods .
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